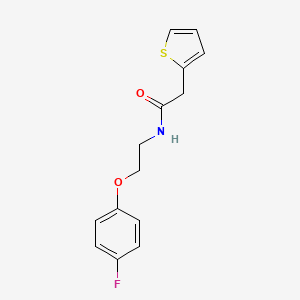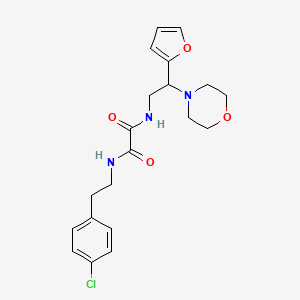
N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a furan ring and a morpholine ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Morpholine is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving furan rings and morpholine rings . For example, amide derivatives containing furan rings can be synthesized under mild synthetic conditions supported by microwave radiation .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the furan and morpholine rings, as well as the chlorophenethyl and oxalamide groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Synthesis and Complexation with Palladium(II) and Mercury(II)
A study by Singh et al. (2000) focused on the synthesis of morpholine derivatives and their complexation with Palladium(II) and Mercury(II), revealing insights into coordination chemistry and potential catalytic properties (Singh et al., 2000). This research highlights the versatility of morpholine-based ligands in forming complexes with metals, suggesting potential applications in catalysis and materials science.
Catalytic Activity in Cu-Catalyzed Coupling Reactions
Bhunia et al. (2017) demonstrated the effectiveness of N,N'-Bis(furan-2-ylmethyl)oxalamide and related compounds in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This study illustrates the potential use of furan and oxalamide derivatives in facilitating broad-range coupling reactions, which are pivotal in pharmaceutical and synthetic organic chemistry (Bhunia et al., 2017).
Synthesis of Heterocyclic Compounds
Research by Dien et al. (1990) on the synthesis of 3-substituted furans through directed lithiation and palladium-catalyzed coupling offers insights into the manipulation of furan-containing compounds for the synthesis of heterocyclic structures. Such methodologies are crucial for the development of novel organic compounds with potential applications in drug discovery and material science (Dien et al., 1990).
Novel Acid-Catalyzed Rearrangement for Oxalamide Synthesis
A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the versatility of oxalamide derivatives in organic synthesis, was developed by Mamedov et al. (2016). This method highlights the utility of oxalamides in constructing complex organic molecules, which could be relevant to the development of new pharmaceuticals and polymers (Mamedov et al., 2016).
Crystal and Molecular Structure Studies
Akinade et al. (1986) investigated the crystal structure of a compound closely related to morpholine, providing detailed insights into its coordination chemistry. Such structural analyses are fundamental for understanding the chemical behavior and potential applications of novel compounds in catalysis, materials science, and pharmaceutical development (Akinade et al., 1986).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4/c21-16-5-3-15(4-6-16)7-8-22-19(25)20(26)23-14-17(18-2-1-11-28-18)24-9-12-27-13-10-24/h1-6,11,17H,7-10,12-14H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVRNVNIEIGIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2772990.png)

![(2Z)-2-[(2,3-dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2772993.png)
![1-(4-fluorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2772994.png)
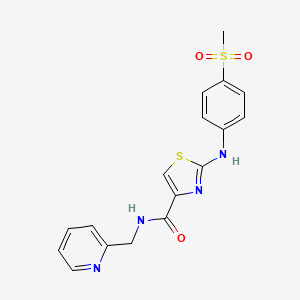
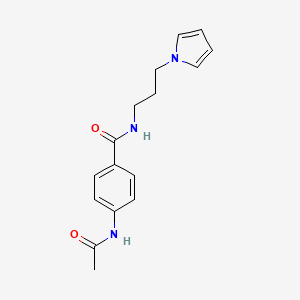
![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2773001.png)
![2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B2773003.png)
![N-cyclohexyl-3-(2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2773005.png)
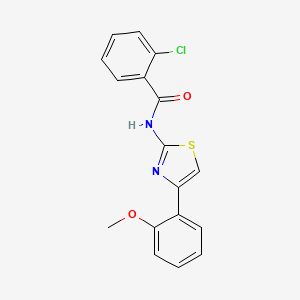

![2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol](/img/structure/B2773009.png)
